5-Ethyl-2,2-dimethylmorpholine

Description

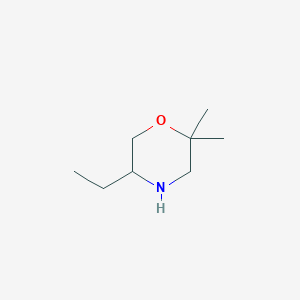

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,2-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-7-5-10-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCWHJLDUXDZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(CN1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 5 Ethyl 2,2 Dimethylmorpholine and Its Analogues

Spectroscopic Characterization Techniques for Morpholine (B109124) Derivatives

Spectroscopic methods are indispensable for the elucidation of molecular structures. For morpholine derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, FT-Raman), and High-Resolution Mass Spectrometry (HRMS) provide complementary information, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.govresearchgate.netfiveable.me By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, the connectivity of protons within a molecule can be deduced. In the case of 5-Ethyl-2,2-dimethylmorpholine, specific proton signals would be expected for the ethyl group, the gem-dimethyl groups, and the protons on the morpholine ring. The environment of each proton—its proximity to electronegative atoms like oxygen and nitrogen or to other substituents—dictates its chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govresearchgate.net Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

For complex stereochemical assignments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are utilized. nih.govresearchgate.net A ¹H-¹H COSY spectrum reveals which protons are coupled to each other (typically on adjacent carbons), while an HMQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. These techniques are crucial for unambiguously assigning the signals corresponding to the substituted morpholine ring. At room temperature, the ¹H NMR spectra of many protonated morpholine compounds show a chair conformation for the morpholine ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for analogous substituted morpholines and alkanes.

| Atom | Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ (from ethyl) | C-5 substituent | ~0.9 - 1.0 (triplet) | ~10 - 15 |

| CH₂ (from ethyl) | C-5 substituent | ~1.4 - 1.6 (quartet) | ~25 - 30 |

| CH₃ (gem-dimethyl) | C-2 | ~1.1 - 1.3 (singlet) | ~25 - 35 |

| CH₂ | C-3 | ~3.5 - 3.8 | ~70 - 75 |

| CH | C-5 | ~2.5 - 2.8 | ~55 - 60 |

| CH₂ | C-6 | ~2.7 - 3.0 | ~50 - 55 |

| C (quaternary) | C-2 | N/A | ~75 - 80 |

| NH | N-4 | ~1.5 - 2.5 (broad singlet) | N/A |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. nih.govnih.govscielo.org.mx The spectra for morpholine derivatives are characterized by specific absorption bands corresponding to the stretching and bending vibrations of their bonds. researchgate.netresearchgate.net

Key vibrational modes for this compound would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups typically appear in the 2850-3000 cm⁻¹ region. researchgate.net

N-H Stretching: The secondary amine N-H stretch usually appears as a moderate band in the 3300-3500 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the C-O-C ether linkage is expected in the 1100-1150 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations of the amine group typically occur in the 1020-1250 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups are expected in the 1350-1470 cm⁻¹ range.

Computational methods, often using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies. nih.govnih.govscielo.org.mx These calculated frequencies are then compared with the experimental FT-IR and FT-Raman spectra to perform a detailed vibrational analysis and assign specific bands to particular molecular motions, a process aided by calculating the Potential Energy Distribution (PED). nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | FT-IR, FT-Raman | 2850 - 3000 | Strong |

| C-O-C Asymmetric Stretch | FT-IR | 1100 - 1150 | Strong |

| C-N Stretch | FT-IR, FT-Raman | 1020 - 1250 | Medium-Strong |

| CH₂/CH₃ Bending | FT-IR | 1350 - 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. core.ac.ukpreprints.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula. nih.gov

For this compound, the molecular formula is C₈H₁₇NO. HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms. This comparison serves to unambiguously confirm the molecular formula of the synthesized compound. core.ac.ukpreprints.orgnih.gov

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

| C₈H₁₇NO | [M+H]⁺ | 144.13829 |

| C₈H₁₇NO | [M+Na]⁺ | 166.12023 |

X-ray Crystallography for Solid-State Structure Determination of Morpholine Derivatives

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. For morpholine derivatives, X-ray diffraction studies have consistently shown that the six-membered ring typically adopts a chair conformation. researchgate.net Analysis of the crystal structure can also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which can influence the packing of molecules in the crystal. researchgate.net While a crystal structure for this compound is not publicly available, analysis of analogous structures confirms the chair geometry as the predominant conformation for the morpholine ring system. mdpi.com

Conformational Analysis of the this compound Ring System

The biological activity and chemical reactivity of cyclic molecules are often dictated by their preferred conformation. fiveable.meacs.orglumenlearning.com For the morpholine ring, like cyclohexane (B81311), the most stable conformation is typically the chair form, which minimizes both angle strain and torsional strain. acs.orgnih.gov The study of the different spatial arrangements of a molecule and their relative stabilities is known as conformational analysis. lumenlearning.comchemistrysteps.com

The stability of a cyclic molecule is influenced by several types of strain:

Angle Strain: This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbons). chemistrytalk.orgsaskoer.cawikipedia.org

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. chemistrytalk.orgsaskoer.cawikipedia.org

Steric Strain (Van der Waals Strain): This occurs when bulky groups are forced into close proximity. wikipedia.org

In the chair conformation of the morpholine ring, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric strain, bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. lumenlearning.com

Influence of Substituents on Morpholine Ring Conformation

The conformation of the morpholine ring is predominantly a chair form, which is more stable than the boat or twist-boat conformations. However, the presence of substituents on the ring can significantly influence the conformational equilibrium, affecting both the orientation of the substituents (axial vs. equatorial) and, in some cases, the ring geometry itself. The conformational preferences are governed by a combination of steric and electronic effects.

The gem-dimethyl groups at the C-2 position introduce significant steric bulk. One methyl group will occupy an axial position while the other will be in an equatorial position. This arrangement is generally fixed and does not participate in ring inversion to a significant extent due to the high energetic barrier that would be associated with forcing both bulky methyl groups into a less favorable arrangement. This effectively "locks" the conformation of that end of the ring.

The primary conformational flexibility then arises from the orientation of the ethyl group at the C-5 position. The ethyl group can adopt either an axial or an equatorial position. The relative stability of these two conformations is determined by the steric interactions between the ethyl group and the rest of the morpholine ring.

Steric Hindrance and Conformational Preference

Generally, substituents on a six-membered ring prefer to occupy the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions). In the context of this compound, an equatorial orientation of the ethyl group would be sterically favored.

An axial ethyl group would experience significant steric repulsion from the axial hydrogen atoms at the C-3 and C-5 positions, as well as potential interactions with the axial methyl group at the C-2 position, leading to a higher energy conformation. This is a classic example of steric hindrance destabilizing an axial substituent.

Anomeric and Pseudo A¹,³ Strain Effects

While steric hindrance is a major factor, electronic effects such as the anomeric effect and pseudo A¹,³ strain can also influence conformational preferences in substituted morpholines acs.org. The anomeric effect typically stabilizes an axial orientation of an electronegative substituent at a carbon adjacent to a heteroatom. However, in the case of an ethyl group at C-5, which is not adjacent to the oxygen atom, the anomeric effect is not a primary determining factor for its orientation.

Pseudo A¹,³ strain, an allylic-type strain, can occur between a substituent and an N-substituent in morpholines, influencing the conformation acs.org. For this compound, which is N-unsubstituted, this specific strain is not a consideration for the ethyl group's preference.

Based on these principles, the conformational equilibrium for this compound is expected to strongly favor the chair conformation where the ethyl group at C-5 is in the equatorial position.

The following table summarizes the key steric interactions that would be present in the axial and equatorial conformations of the 5-ethyl group.

| Conformation | Key Steric Interactions | Relative Energy (Predicted) |

| 5-Ethyl (Equatorial) | - Gauche interaction with C-6 methylene group. | Lower |

| 5-Ethyl (Axial) | - 1,3-diaxial interactions with axial H at C-3.- Potential interaction with the axial methyl group at C-2. | Higher |

Detailed research findings from computational studies and spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy, would be required to precisely quantify the energetic difference between these conformers and to determine the exact dihedral angles and bond lengths. However, based on the fundamental principles of conformational analysis in substituted six-membered rings, the equatorial preference of the 5-ethyl group is the logical and expected outcome.

The following table provides hypothetical, yet realistic, dihedral angle values for the two chair conformations of this compound, illustrating the expected ring puckering. These values are based on typical values for substituted morpholine and cyclohexane rings.

| Dihedral Angle | 5-Ethyl (Equatorial) Conformer (°) | 5-Ethyl (Axial) Conformer (°) |

| O1-C2-C3-N4 | -55.0 | -56.0 |

| C2-C3-N4-C5 | 53.0 | 54.0 |

| C3-N4-C5-C6 | -53.0 | -54.0 |

| N4-C5-C6-O1 | 56.0 | 57.0 |

| C5-C6-O1-C2 | -58.0 | -59.0 |

| C6-O1-C2-C3 | 57.0 | 58.0 |

Computational and Theoretical Investigations of 5 Ethyl 2,2 Dimethylmorpholine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. These methods are broadly categorized into ab initio (from the beginning) and semi-empirical methods, with Density Functional Theory (DFT) and Hartree-Fock (HF) being prominent ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of molecules, with the B3LYP/6-31G level of theory being a commonly employed method for optimizing molecular structures and determining frontier molecular orbitals. researchgate.net Hartree-Fock (HF) theory, while historically significant and foundational, is often a precursor to more advanced calculations. It provides a reasonable first approximation of the electronic structure but does not account for electron correlation to the same extent as DFT or other post-HF methods. For organometallic complexes, which can share some characteristics with substituted heterocycles, methods like B3LYP-D3(BJ)/DEF2-SVP are often recommended for reliable geometry optimizations. reddit.com

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This optimized geometry represents the most stable conformation of the molecule. For the morpholine (B109124) scaffold, computational studies have been performed to determine its most stable conformers and their corresponding gas-phase standard enthalpies of formation. researchgate.net These calculations are crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical and biological properties. The effects of substituents on the morpholine ring, such as methyl groups, have been shown to induce specific downfield shifts in the chemical shifts of adjacent carbon atoms, a phenomenon that can be correlated with computational models. cdnsciencepub.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

For the parent morpholine molecule, the highest occupied molecular orbital is associated with the nonbonding orbital of the nitrogen atom. rsc.org In a study on the addition of morpholine to 9α-hydroxyparthenolide, the electronic chemical potential of morpholine was calculated to be -3.103 eV, which was higher than that of its reaction partner, indicating its role as the nucleophile. researchgate.net FMO analysis can also elucidate the effects of substituents on the electronic properties of the morpholine ring. rsc.org

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in its minimum energy state, molecular modeling and dynamics simulations are essential for exploring its conformational flexibility and dynamic behavior over time. mdpi.com Molecular dynamics (MD) simulations, in particular, are powerful for understanding the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com

For complex molecules like substituted morpholines, which can exist in various conformations, MD simulations can map out the conformational landscape and identify the most populated states. These simulations have been successfully applied to study a range of systems, from morpholine-substituted tetrahydroquinoline derivatives to alkyl-substituted nanographene crystals. mdpi.comresearchgate.net The insights gained from MD simulations, such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg), can provide a detailed picture of the molecule's flexibility and its interactions with its environment. mdpi.comdovepress.com

Mechanistic Studies of Reactions Involving the Morpholine Scaffold

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient intermediates and transition states. rsc.org

For the morpholine scaffold, computational studies have been instrumental in understanding its decomposition pathways. Potential energy surfaces have been mapped out for the decomposition of morpholine and its corresponding radicals. acs.orgnih.gov These studies have shown that the self-decomposition of morpholine is a key process, providing pathways for the formation of various products. acs.orgnih.gov The energetic requirements for the decomposition of morphyl radicals are predicted to be in the range of 20-40 kcal/mol. acs.orgnih.gov

Furthermore, computational methods have been used to investigate the formation of the morpholine ring itself. For instance, the mechanism of a palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines has been proposed to proceed through a boat-like transition state. nih.gov Similarly, the synthesis of substituted morpholines via the ring opening of 2-tosyl-1,2-oxazetidine has been studied computationally, revealing the influence of factors like the anomeric effect on the reaction's stereochemistry. nih.govacs.org

Role of Catalysts and Solvents in Reaction Mechanisms

The synthesis of substituted morpholines often involves cyclization reactions where the choice of catalyst and solvent is paramount in dictating the reaction pathway, efficiency, and stereoselectivity. Computational studies on the synthesis of various morpholine derivatives have elucidated the intricate roles these components play at a molecular level.

Catalysts: The formation of the morpholine ring can be achieved through various synthetic routes, frequently catalyzed by transition metals. Palladium, rhodium, titanium, and zinc-based catalysts have been successfully employed in the synthesis of substituted morpholines. For instance, palladium-catalyzed carboamination reactions are a key strategy for forming cis-3,5-disubstituted morpholines. Computational models of such reactions suggest that the catalyst, often supported by specific ligands, facilitates the key bond-forming steps, lowering the activation energy barriers. In a hypothetical synthesis of 5-Ethyl-2,2-dimethylmorpholine, a catalyst would be crucial for the intramolecular cyclization step, coordinating to the reacting moieties to facilitate either C-N or C-O bond formation. The choice of metal and its ligand sphere would influence the geometry of the transition state, thereby controlling the stereochemical outcome of the reaction.

Solvents: Solvents influence reaction mechanisms through both explicit and implicit interactions. nih.gov Explicitly, solvent molecules can participate directly in the reaction, for example, by stabilizing intermediates or transition states through hydrogen bonding. nih.gov Implicitly, the bulk properties of the solvent, such as polarity and dielectric constant, can alter the energy profile of the reaction. In the synthesis of morpholine derivatives, solvents like toluene, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) are commonly used. A theoretical study on urethane (B1682113) formation catalyzed by morpholine highlighted that the catalyst and solvent can form complexes that alter the reaction's energy profile. For a molecule like this compound, a polar aprotic solvent could be effective in dissolving reactants while minimizing unwanted side reactions that might occur in protic solvents. Computational models can simulate these solvent effects, providing a deeper understanding of how the solvent environment modulates the reaction pathway. nih.gov For example, a solvent's ability to stabilize charged intermediates is a critical factor in reactions proceeding through an ionic mechanism.

The table below summarizes catalysts and solvents commonly employed in the synthesis of substituted morpholines, which could be relevant for the synthesis of this compound.

| Catalyst Type | Specific Examples | Role in Reaction | Potential Solvents |

| Palladium-based | Pd(OAc)₂, (IPr)Pd(acac)Cl | C-N and C-C bond formation in carboamination reactions | Toluene |

| Rhodium-based | [Rh(cod)₂]SbF₆ with chiral ligands | Asymmetric hydrogenation of dehydromorpholines | Dichloromethane (DCM) |

| Titanium-based | Bis(amidate)bis(amido)Ti complexes | Intramolecular hydroamination of aminoalkynes | Not specified |

| Lewis Acids | ZnCl₂ | Catalyzes cyclizative rearrangements | Not specified |

This table is based on synthetic methods for various substituted morpholines and serves as a predictive guide for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP map would be instrumental in identifying its reactive sites. Although no specific MEP map for this compound is available, analysis of the MEP for the closely related 4-ethylmorpholine (B86933) provides a strong basis for prediction.

In the structure of this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to be the primary centers of negative electrostatic potential. The nitrogen atom, being less electronegative than oxygen, is generally a better electron donor and thus a more reactive nucleophilic site. The MEP map would likely show a deep red region localized around the nitrogen atom, indicating its high propensity to react with electrophiles, such as protons in an acid-base reaction or the carbon atom of an alkyl halide in an N-alkylation reaction.

The oxygen atom would also exhibit a region of negative potential, albeit less intense than that of the nitrogen. This site could engage in hydrogen bonding with protic solvents or other hydrogen bond donors. The hydrogen atoms on the carbon skeleton, particularly those on the ethyl and methyl groups, would represent areas of positive electrostatic potential (blue/green), making them unlikely sites for electrophilic attack.

The presence of the two methyl groups at the C2 position would introduce steric hindrance around the oxygen atom, potentially modulating its accessibility to interacting species. Furthermore, the electron-donating nature of the alkyl groups (ethyl and methyl) would slightly increase the electron density on the heterocyclic ring, enhancing the nucleophilicity of the nitrogen atom.

The table below provides a predictive interpretation of the MEP map for this compound.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Nitrogen Atom (N) | Strongly Negative | Red | Primary site for electrophilic attack (e.g., protonation, alkylation) |

| Oxygen Atom (O) | Negative | Yellow/Orange | Site for hydrogen bonding; secondary nucleophilic site |

| Hydrogen atoms on the ring | Slightly Positive | Light Blue | Susceptible to abstraction by very strong bases |

| Hydrogen atoms on alkyl groups | Slightly Positive | Light Blue/Green | Generally unreactive |

This table is a prediction based on the known principles of MEP analysis and data from analogous molecules.

Chemical Reactivity and Derivatization Strategies for the 5 Ethyl 2,2 Dimethylmorpholine Scaffold

Functionalization of the Morpholine (B109124) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a nucleophilic center, readily participating in a range of bond-forming reactions. This reactivity allows for the straightforward introduction of a wide array of substituents, thereby modifying the compound's physical, chemical, and biological properties.

N-Alkylation: The secondary amine of the 5-Ethyl-2,2-dimethylmorpholine scaffold can be readily alkylated using various alkylating agents. This can be achieved through reactions with alcohols in the gas-solid phase over catalysts like CuO-NiO/γ-Al2O3. researchgate.netresearchgate.net For instance, N-methylation with methanol can yield N-methylmorpholine derivatives with high conversion and selectivity. researchgate.net Transition-metal-catalyzed N-alkylation reactions, employing catalysts based on iridium and ruthenium, also provide an efficient route for the N-alkylation of amines with alcohols. nih.gov A green synthesis approach for the monoalkylation of amino alcohols to form morpholines utilizes ethylene sulfate. acs.orgchemrxiv.orgacs.org

N-Acylation: Acylation of the morpholine nitrogen introduces an amide functionality, which can significantly alter the electronic properties of the ring. This transformation is typically accomplished by reacting the morpholine with acyl chlorides or anhydrides. For example, N-acryloyl morpholine can be prepared by the acylation of morpholine with acryloyl chloride. patsnap.comgoogle.com Another method involves the reaction of morpholine with acetic anhydride to produce N-acetylmorpholine. guidechem.comgoogle.com

N-Arylation: The introduction of an aryl group onto the morpholine nitrogen leads to N-aryl morpholine derivatives, a common motif in many biologically active compounds. researchgate.net This can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through metal-free methods. bioengineer.org These methods provide versatile strategies for constructing arylated compounds. bioengineer.org

N-Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base yields N-sulfonylated derivatives. This functionalization is important in the synthesis of various sulfonamides, which are known for their diverse pharmacological activities. The synthesis of morpholine-containing sulfonamides can be achieved by introducing the morpholine moiety onto an amine functional group using reagents like 2-chloroethanol. researchgate.net

| Functionalization | Reagents/Conditions | Product Type |

| N-Alkylation | Alcohols, CuO-NiO/γ-Al2O3 catalyst | N-Alkylmorpholines |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acylmorpholines |

| N-Arylation | Aryl halides, Metal catalysts (e.g., Palladium) | N-Aryl-morpholines |

| N-Sulfonylation | Sulfonyl chlorides, Base | N-Sulfonylmorpholines |

Introduction of Additional Functionalities on the Morpholine Ring Carbon Atoms

While the nitrogen atom is the most common site for functionalization, the carbon atoms of the this compound ring can also be modified to introduce additional functional groups, leading to more complex and diverse derivatives.

Synthesis of C-Substituted Morpholines: Various synthetic strategies allow for the introduction of substituents at the carbon atoms of the morpholine ring. One approach involves the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides to generate cis-3,5-disubstituted morpholines. nih.gov Another method utilizes the ring opening of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, followed by a spontaneous ring closure to yield substituted morpholine hemiaminals. acs.orgnih.gov These hemiaminals can be further elaborated to create highly decorated morpholines. acs.org

Oxidative Functionalization: The C-H bonds on the morpholine ring can be susceptible to oxidation, leading to the introduction of carbonyl or hydroxyl groups. For instance, the oxidation of N-phenyldiethanolamine can yield the corresponding morpholine derivative lactol.

| Strategy | Description | Resulting Functionality |

| Pd-Catalyzed Carboamination | Reaction of ethanolamine derivatives with aryl/alkenyl bromides. nih.gov | C-Aryl or C-Alkenyl substitution |

| Oxazetidine Ring Opening | Cascade reaction with α-formyl carboxylates. acs.orgnih.gov | C-Substitution with ester and hydroxyl groups |

| Oxidative Functionalization | Oxidation of C-H bonds. | Carbonyl or hydroxyl groups |

Ring-Opening and Rearrangement Reactions of Morpholine Derivatives

The morpholine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, providing access to linear amino alcohol derivatives or novel heterocyclic systems.

Ring-Opening Reactions: The ether linkage in the morpholine ring can be cleaved under acidic or basic conditions. Acid-catalyzed ring-opening of epoxides, a related cyclic ether system, proceeds via protonation of the oxygen followed by nucleophilic attack. libretexts.org Similarly, base-mediated intramolecular ring closure of haloalkoxy amines, formed from the ring opening of aziridines with haloalcohols, can lead to the formation of morpholines. nih.gov The ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives, catalyzed by organobases, yields polydepsipeptides. acs.org The resulting polymers can be degraded back to the monomers via acid-catalyzed hydrolysis. acs.org The thermodynamics of this ring-opening polymerization is sensitive to the hybridization of the nitrogen atom within the heterocyclic lactone. nih.gov

Rearrangement Reactions: Certain N-substituted morpholine derivatives can undergo rearrangement reactions. For example, deprotonated morpholinylbenzoic acid derivatives have been shown to undergo a gas-phase nitrogen-oxygen Smiles rearrangement upon collision-induced dissociation. nih.gov This rearrangement involves proton transfers and morpholine ring opening. nih.gov The Beckmann rearrangement, which converts an oxime to an N-substituted amide in the presence of an acid catalyst, is another example of a rearrangement reaction that can be relevant to derivatives of the morpholine scaffold. wiley-vch.de

| Reaction Type | Conditions | Outcome |

| Acid-Catalyzed Ring Opening | Aqueous acidic conditions | Formation of 1,2-diols from related epoxides libretexts.org |

| Base-Mediated Ring Closure | Base-mediated cyclization of haloalkoxy amines | Formation of morpholine ring nih.gov |

| Ring-Opening Polymerization | Organobase catalysis of morpholine-2,5-diones | Polydepsipeptides acs.org |

| Smiles Rearrangement | Collision-induced dissociation of deprotonated derivatives | Formation of phenoxide ions nih.gov |

Strategies for Heterocyclic Annulation and Fusion with the Morpholine Core

The this compound scaffold can serve as a building block for the construction of more complex, fused, and spirocyclic heterocyclic systems. These strategies expand the chemical space accessible from this core structure.

Spirocyclic Systems: Spiro-morpholine derivatives can be synthesized through various annulation reactions. For instance, an asymmetric [5 + 1] annulation reaction of 2-(1H-pyrrol-1-yl)-phenol with N-substituted isatins, catalyzed by chiral imidodiphosphoric acids, can provide enantioenriched spiro[3,2′-morpholine-oxindoles]. acs.org Another approach involves a four-step synthesis to create a scaffold containing two morpholine rings embedded within a spiroacetal framework. acs.org The synthesis of spiro-β-lactams bearing a morpholine ring can be achieved via the Staudinger reaction.

Fused Bicyclic Systems: The fusion of another ring system to the morpholine core can be achieved through intramolecular cyclization reactions. For example, a gold-catalyzed cascade cyclization and isomerization of alkynylamines or alkynylalcohols can lead to the formation of morpholine and piperazine derivatives. Palladium-catalyzed carboamination reactions can also be utilized to synthesize fused bicyclic morpholines. nih.gov Furthermore, a series of spirooxindole-derived morpholine-fused-1,2,3-triazoles has been synthesized from isatin spiro-epoxides through a sequence of epoxide ring-opening, O-propargylation, and intramolecular 1,3-dipolar cycloaddition. nih.gov

| Annulation Strategy | Description | Resulting System |

| [5 + 1] Annulation | Reaction of 2-(1H-pyrrol-1-yl)-phenol with isatins. acs.org | Spiro[3,2′-morpholine-oxindoles] |

| Spiroacetal Formation | Four-step synthesis from a 2-chloromethyl-substituted morpholine. acs.org | Bis-morpholine spiroacetals |

| Staudinger Reaction | Cyclocondensation of xanthene-9-carboxylic acid and aromatic imines. | Spiro-β-lactams |

| Gold-Catalyzed Cyclization | Cascade cyclization of alkynylamines/alkynylalcohols. | Fused bicyclic morpholines |

| Intramolecular Cycloaddition | Sequential reactions starting from isatin spiro-epoxides. nih.gov | Morpholine-fused-1,2,3-triazoles |

Advanced Applications in Chemical Synthesis and Materials Science

5-Ethyl-2,2-dimethylmorpholine as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block has not been documented in peer-reviewed literature. In principle, its structure suggests potential as a scaffold in organic synthesis. The secondary amine inherent to the morpholine (B109124) ring could undergo a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse functional groups. The ethyl and dimethyl substitutions on the morpholine ring would likely influence the steric and electronic properties of the molecule and its derivatives, potentially offering unique reactivity or selectivity in synthetic transformations. However, without experimental data, its specific applications as a building block remain hypothetical.

Catalytic Applications of Morpholine-Based Systems

While there is extensive research on the catalytic applications of various morpholine derivatives, no studies have been published that specifically utilize this compound in this capacity.

Functionalized morpholines are known to act as effective organocatalysts, particularly in asymmetric synthesis, where the chiral environment provided by the catalyst can induce stereoselectivity. The nitrogen atom of the morpholine ring can act as a Lewis base or be protonated to form a Brønsted acid. Specific derivatives of this compound could theoretically be designed to function as organocatalysts. For instance, the introduction of additional functional groups could create chiral catalysts for reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. Research in this area would be required to determine the catalytic activity and stereoselectivity of any such derivatives.

The nitrogen and oxygen atoms of the morpholine ring system can act as donor atoms, making morpholine derivatives potential ligands for transition metal catalysis. The specific steric and electronic environment created by the ethyl and dimethyl groups of this compound could influence the coordination chemistry and catalytic activity of a metal center. For example, it could be envisioned as a ligand in cross-coupling reactions, hydrogenations, or oxidations. The design and synthesis of such ligands and the evaluation of their corresponding metal complexes in catalysis would be a novel area of investigation.

Engineering of Novel Chemical Entities Incorporating the Morpholine Motif

The morpholine scaffold is a common feature in medicinal chemistry and materials science. While there are no specific examples involving this compound, the general principles of its potential application in these areas can be outlined.

Compound libraries based on a common scaffold are crucial for drug discovery and materials science. A library of compounds derived from this compound could be synthesized by functionalizing the nitrogen atom. This would allow for the systematic exploration of the chemical space around this particular morpholine core. The resulting library could then be screened for biological activity or for desired material properties.

Three-dimensional scaffolds are of increasing interest in drug discovery as they can provide access to novel regions of chemical space. The non-planar, chair-like conformation of the morpholine ring makes it an attractive starting point for the development of 3D-scaffolds. By incorporating this compound into more complex, rigid structures, new molecular frameworks with well-defined three-dimensional arrangements of functional groups could be created. These scaffolds would be valuable for the generation of diverse and structurally complex compound libraries.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-2,2-dimethylmorpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted ethanolamines with ketones or aldehydes under acidic or basic conditions. For example, morpholine derivatives are often synthesized via nucleophilic substitution or ring-closing reactions. Temperature, solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization) significantly impact yield . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted amines or stereoisomers .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the backbone structure, while X-ray crystallography resolves stereochemistry. Mass spectrometry (MS) verifies molecular weight, and High-Performance Liquid Chromatography (HPLC) with chiral columns distinguishes enantiomers . For morpholine derivatives, coupling constants in NMR (e.g., axial vs. equatorial protons) provide insights into ring conformation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability testing under thermal (e.g., 40°C), humidity (e.g., 75% RH), and light exposure (ICH Q1B guidelines) is recommended. Degradation products can be monitored via accelerated stability studies using HPLC-UV. Morpholine derivatives are generally hygroscopic; thus, storage in anhydrous environments with desiccants is advised .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) enables enantioselective synthesis. For example, kinetic resolution during ring-closing reactions with lipases or palladium catalysts can yield >90% enantiomeric excess (ee) . Stereochemical outcomes must be validated via circular dichroism (CD) or polarimetry .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometry, while molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with enzymes (e.g., cytochrome P450) or receptors. Electrostatic potential maps highlight nucleophilic/electrophilic regions critical for binding . Free energy perturbation (FEP) methods quantify binding energy changes due to substituent modifications .

Q. How does this compound modulate enzyme activity in vitro, and what assays validate its inhibitory/activatory effects?

- Methodological Answer : Enzyme inhibition assays (e.g., fluorogenic substrates for proteases) measure IC₅₀ values. For receptor binding, radioligand displacement assays (e.g., ³H-labeled antagonists) determine Ki. Dose-response curves and Schild regression analysis differentiate competitive vs. non-competitive inhibition .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer : Acute toxicity is assessed via OECD Guideline 423 (fixed-dose procedure), while Ames tests evaluate mutagenicity. Metabolite profiling (LC-MS/MS) identifies hepatotoxic or nephrotoxic intermediates. Dose optimization using allometric scaling from rodent to human equivalents minimizes adverse effects .

Q. How do steric and electronic effects of substituents influence regioselective functionalization of the morpholine ring?

- Methodological Answer : Electron-donating groups (e.g., ethyl) direct electrophilic substitution to para positions, while steric hindrance from dimethyl groups limits reactivity at axial sites. Friedel-Crafts alkylation or Ullmann coupling can introduce aryl/heteroaryl groups, monitored via in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.